molecular formula C27H31N3O3S B289380 N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide

N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide

Cat. No. B289380
M. Wt: 477.6 g/mol
InChI Key: LEAKDEUMCOOSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide, also known as Compound 1, is a synthetic small-molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Compound 1 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in inflammation, cancer, and viral replication. N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide 1 has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival in cancer cells.
Biochemical and Physiological Effects:
N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide 1 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide 1 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit viral replication by targeting viral enzymes.

Advantages and Limitations for Lab Experiments

N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide 1 has several advantages for lab experiments. It is a synthetic small-molecule compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, there are also limitations to using N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide 1 in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential.

Future Directions

There are several future directions for research on N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide 1. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its anti-cancer properties and potential use in treating various types of cancer. Additionally, further research is needed to elucidate its mechanism of action and potential drug targets.

Synthesis Methods

The synthesis of N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide 1 involves a multi-step process that includes the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride, which is then reacted with 6-tert-butyl-3-aminobenzothiophene to form the intermediate compound. The intermediate is then reacted with isonicotinoyl chloride to form N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide 1.

Scientific Research Applications

N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide 1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide 1 has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been shown to exhibit anti-viral properties by inhibiting viral replication.

properties

Molecular Formula

C27H31N3O3S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[6-tert-butyl-3-[(2-ethoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C27H31N3O3S/c1-5-33-21-9-7-6-8-20(21)29-25(32)23-19-11-10-18(27(2,3)4)16-22(19)34-26(23)30-24(31)17-12-14-28-15-13-17/h6-9,12-15,18H,5,10-11,16H2,1-4H3,(H,29,32)(H,30,31)

InChI Key

LEAKDEUMCOOSBL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=NC=C4

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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